![molecular formula C5H11ClFN B1440980 (S)-2-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 787564-55-0](/img/structure/B1440980.png)
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride
Overview
Description
“(S)-2-(Fluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H11ClFN . It’s a derivative of pyrrolidine, a cyclic amine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a topic of interest in recent research. One approach involves the use of proline as a viable synthetic precursor . Another method involves a Rh(III)-Catalyzed Formal [4+1] approach to pyrrolidines from readily available unactivated terminal alkenes .Molecular Structure Analysis
Pyrrolidine derivatives, such as “(S)-2-(Fluoromethyl)pyrrolidine hydrochloride”, have a pyrrolidine ring in their structure . The fluoro group has a strong inductive effect, enforcing a particular pucker upon the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .Scientific Research Applications
Synthesis of Organic Compounds
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride: is utilized as a building block in the synthesis of various organic compounds. It plays a crucial role in activating ketones and aldehydes towards nucleophilic addition, which is a fundamental step in many synthetic pathways .
Enamine Formation and Aldol Condensation
This chemical serves as a catalyst in promoting aldol condensation of ketones and aldehydes by forming enamine intermediates. This process is vital for the construction of carbon-carbon bonds in organic synthesis .
Chiral Metal-Organic Frameworks (MOFs)
Chiral pyrrolidine functionalized MOFs leverage (S)-2-(Fluoromethyl)pyrrolidine hydrochloride for their synthesis. These frameworks are used for various asymmetric reactions and have potential applications in mimicking biological catalytic processes .
Covalent-Organic Frameworks (COFs)
Similar to MOFs, COFs also utilize this compound for the incorporation of chiral pyrrolidine structures. These materials are designed for specific applications, including gas storage, separation, and as catalysts in chemical reactions .
Supramolecular Chemistry
In the field of supramolecular chemistry, (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is used to create strapped calix4pyrroles. These macrocyclic hosts are significant for molecular recognition, supramolecular extraction, and separation technology .
Ionic Liquid Crystals (ILCs)
The development of ILCs has seen the use of pyrrolidinium cations derived from (S)-2-(Fluoromethyl)pyrrolidine hydrochloride. These ILCs are noted for their higher electrochemical stability and are researched for applications in electronics and energy storage .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(fluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADADXQUIBHDA-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride | |
CAS RN |
787564-55-0 | |
Record name | (2S)-2-(fluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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